3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Description
This compound is a fused heterocyclic molecule featuring dual [1,2,4]triazolo motifs linked via a pyridazine core, with a cyclopropyl substituent and a carboxamide bridge to a [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ylmethyl group.
Properties
IUPAC Name |
3-cyclopropyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N8OS/c23-13(15-5-9-6-24-14-16-7-17-21(9)14)10-3-4-11-18-19-12(8-1-2-8)22(11)20-10/h3-4,6-8H,1-2,5H2,(H,15,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWFEWNPHAKSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NCC4=CSC5=NC=NN45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts the DNA repair process and cell growth, leading to cell death.
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to accumulation of DNA damage in the cells. By inhibiting EGFR, it disrupts the cell growth pathway, leading to inhibition of cell division.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of a carboxamide functionality, which is found in many clinically approved synthetic and naturally derived drugs.
Result of Action
The compound exhibits potent cytotoxic activities against cancer cells. For instance, it has been found to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase. It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level.
Biological Activity
The compound 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 345.41 g/mol. The structure includes multiple heterocyclic components, notably the triazole and thiazole rings which are known for their diverse pharmacological properties.
Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This suggests a promising avenue for the development of novel anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds within this chemical class have exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . This underscores the potential of this compound in treating bacterial infections.
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, triazole derivatives are noted for their anti-inflammatory and analgesic effects. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators . Such activities make these compounds attractive candidates for further pharmacological exploration.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. Modifications in the triazole or thiazole rings can significantly impact their potency and selectivity against various biological targets. For instance:
| Structural Feature | Biological Activity |
|---|---|
| Presence of cyclopropyl group | Enhanced anticancer activity |
| Substituents on the triazole ring | Variability in antimicrobial efficacy |
| Functional groups | Influence on anti-inflammatory properties |
Understanding these relationships aids in rational drug design and optimization of therapeutic profiles.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Cytotoxicity Study : A study demonstrated that a related triazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM .
- Antimicrobial Efficacy : Another study reported that a triazole compound showed potent activity against Staphylococcus aureus, with an MIC of 8 µg/mL .
Scientific Research Applications
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
Antimicrobial Activity
Research has shown that derivatives of triazole and thiazole compounds possess significant antimicrobial properties. The unique structure of 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide suggests potential efficacy against various bacterial strains and fungi.
Anticancer Properties
Compounds containing triazole and pyridazine rings have been investigated for their anticancer effects. Preliminary data suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through specific molecular pathways.
Anti-inflammatory Effects
The presence of the thiazole moiety in the compound indicates potential anti-inflammatory properties. Studies have indicated that similar compounds can modulate inflammatory pathways and cytokine production.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Triazole Formation : Subsequent reactions lead to the formation of the triazole rings through condensation reactions.
- Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions.
Case Studies
Several case studies have reported on the efficacy of similar compounds:
-
Study on Antimicrobial Activity :
- A derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial potency.
-
Cancer Research :
- In vitro studies indicated that triazole derivatives could inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest.
-
Inflammation Models :
- Animal models showed reduced inflammation markers when treated with similar thiazole-triazole compounds.
Comparison with Similar Compounds
Research Findings and Data Table
Table 1: Comparative Analysis of Key Properties
*Inference based on fused triazole-thiazole systems’ stability in TATOT derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
